3'-Azido-3'-deoxyguanosine
Overview
Description
3’-Azido-3’-deoxyguanosine is an antioxidant with free radical scavenging activity . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also an analogue of guanosine where the 3’ hydroxy group has been replaced by a reactive azido group .
Synthesis Analysis
The synthesis of 3’-Azido-3’-deoxyguanosine involves various linkage types between the pharmacophore residue and the spacer part of the hydrophobic moiety (ester or phosphodiester) . The triphosphate derivatives of 3’-Azido-3’-deoxyguanosine were also synthesized .Molecular Structure Analysis
The molecular formula of 3’-Azido-3’-deoxyguanosine is C10H12N8O4 . The molecular weight is 308.25 g/mol . The structure of 3’-Azido-3’-deoxyguanosine allows for reaction with suitable ligands .Chemical Reactions Analysis
3’-Azido-3’-deoxyguanosine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
3’-Azido-3’-deoxyguanosine is a solid compound . It has a molecular weight of 308.25 g/mol . It is colorless to slightly yellow in solution .Scientific Research Applications
Synthesis and Properties in Oligodeoxynucleotides :
- 3'-Azido-3'-deoxyguanosine has been used in the synthesis of azidodeoxyadenosine from deoxyguanosine. This compound, when incorporated into DNA oligomers, significantly decreases the thermal stability of the DNA duplex upon hybridization with complementary strands. The impact on thermal stability is attributed to changes in hydrogen bond energy and electrostatic repulsion (Wada et al., 2001).
Photodegradation and DNA Damage :
- Photodegradation products of 3'-Azido-3'-deoxyguanosine, particularly under UVB exposure, can induce oxidative DNA damage. This damage includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA, suggesting a mechanism by which these photodegradation products contribute to carcinogenesis (Iwamoto et al., 2003).
Incorporation into Human Bone Marrow Cell DNA :
- Studies have shown that 3'-Azido-3'-deoxyguanosine can be incorporated into the DNA of human bone marrow cells. This incorporation may be a potential mechanism for bone marrow toxicity induced by the compound, as it results in decreased tritiated deoxyguanosine incorporation into DNA (Sommadossi et al., 1989).
Oxidative Damage to Mitochondrial DNA :
- In studies involving mice, 3'-Azido-3'-deoxyguanosine was found to cause oxidative damage to mitochondrial DNA. This effect was observed as an increase in the oxidized nucleoside 8-oxo-dG in liver mitochondrial DNA, suggesting a potential mechanism for mitochondrial toxicity (García de la Asunción et al., 1999).
Selective Inhibition of Human Immunodeficiency Virus (HIV) :
- This compound has been identified as a potent and selective inhibitor of HIV in vitro. Its efficacy in inhibiting HIV-induced cytopathogenicity and viral antigen expression suggests its utility in HIV research and potential therapeutic applications (Baba et al., 1987).
Inhibition of Protein Glycosylation :
- Research indicates that 3'-azido-3'-deoxythymidine monophosphate, a primary metabolite of 3'-Azido-3'-deoxyguanosine, can inhibit protein glycosylation. This inhibition results from competition with pyrimidine-sugars for transport into Golgi membranes, providing insight into a novel mechanism of cytotoxicity (Hall et al., 1994).
Oxidative DNA Damage in Fetal Tissues :
- Studies on fetal tissues exposed to 3'-Azido-3'-deoxyguanosine indicate significant increases in oxidative DNA damage markers like 8-oxo-dG. This suggests potential implications in perinatal carcinogenesis, especially considering the compound's impact on mitochondrial function (Białkowska et al., 2000).
Molecular Mechanism of HIV-1 Resistance :
- Research has explored the molecular mechanisms behind HIV-1 resistance to 3'-Azido-3'-deoxyguanosine, focusing on specific mutations in the HIV-1 reverse transcriptase that confer resistance. This knowledge is critical for understanding the effectiveness and limitations of this compound in HIV therapy (Meteer et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJLWIUDJJXHQ-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468812 | |
Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-3'-deoxyguanosine | |
CAS RN |
98870-11-2 | |
Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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